2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including an ethylsulfonyl group, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-(ethylsulfonyl)aniline and 5-(furan-2-yl)-1,3,4-oxadiazole. These intermediates are then coupled through an acylation reaction to form the final product.
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Step 1: Synthesis of 4-(ethylsulfonyl)aniline
Reaction: Ethylsulfonyl chloride reacts with aniline in the presence of a base (e.g., sodium hydroxide) to form 4-(ethylsulfonyl)aniline.
Conditions: The reaction is typically carried out at room temperature with stirring.
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Step 2: Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole
Reaction: Furan-2-carboxylic acid reacts with hydrazine hydrate to form furan-2-carbohydrazide, which is then cyclized with a suitable reagent (e.g., phosphorus oxychloride) to form 5-(furan-2-yl)-1,3,4-oxadiazole.
Conditions: The cyclization reaction is usually performed under reflux conditions.
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Step 3: Coupling Reaction
Reaction: 4-(ethylsulfonyl)aniline is coupled with 5-(furan-2-yl)-1,3,4-oxadiazole through an acylation reaction using acetic anhydride.
Conditions: The reaction is typically carried out in an organic solvent (e.g., dichloromethane) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the ethylsulfonyl group and the furan ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for a broader range of applications and potential therapeutic effects.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-25(21,22)12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(24-16)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOASGMXKZZMKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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